Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Description

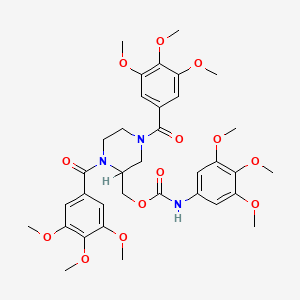

This compound is a carbamate derivative featuring a piperazine core functionalized with two 3,4,5-trimethoxybenzoyl groups and a (3,4,5-trimethoxyphenyl)carbamate moiety. The ester and carbamate functionalities may enhance lipophilicity and membrane permeability compared to simpler analogs .

Properties

CAS No. |

129229-95-4 |

|---|---|

Molecular Formula |

C35H43N3O13 |

Molecular Weight |

713.7 g/mol |

IUPAC Name |

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(3,4,5-trimethoxyphenyl)carbamate |

InChI |

InChI=1S/C35H43N3O13/c1-42-24-12-20(13-25(43-2)30(24)48-7)33(39)37-10-11-38(34(40)21-14-26(44-3)31(49-8)27(15-21)45-4)23(18-37)19-51-35(41)36-22-16-28(46-5)32(50-9)29(17-22)47-6/h12-17,23H,10-11,18-19H2,1-9H3,(H,36,41) |

InChI Key |

WKNNLSGOPCKNBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Piperazine or substituted piperazine derivatives as the core scaffold.

- 3,4,5-Trimethoxybenzoyl chloride or corresponding activated esters for acylation.

- (3,4,5-Trimethoxyphenyl) carbamoyl chloride or equivalents for carbamate formation.

- Suitable bases (e.g., potassium carbonate) and solvents (e.g., anhydrous DMF, dichloromethane).

Stepwise Synthesis

| Step | Reaction Type | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Piperazine Acylation | 3,4,5-Trimethoxybenzoyl chloride, base (K2CO3), anhydrous DMF, 50°C, 3-4 hours | Selective bis-acylation of piperazine nitrogen atoms to form 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine intermediate. |

| 2 | Carbamate Formation | (3,4,5-Trimethoxyphenyl) carbamoyl chloride, base, dichloromethane, room temperature, overnight | Introduction of carbamic acid moiety via nucleophilic substitution on the piperazinyl methyl group, forming the carbamate ester linkage. |

| 3 | Purification | Chromatography or recrystallization | Isolation of the target compound with high purity. |

Notes on Reaction Conditions

- The acylation steps require anhydrous conditions to prevent hydrolysis of acid chlorides.

- Temperature control is critical to avoid side reactions such as over-acylation or decomposition.

- Use of protecting groups may be necessary if other reactive sites are present in substituted piperazines.

- The carbamate formation typically proceeds via reaction of an amine or hydroxymethyl intermediate with an activated carbamoyl chloride.

Research Findings and Optimization

- Yields for the final carbamate ester formation step can vary widely (reported from 14% to 99% in related piperazine-carbamate syntheses), depending on reagent purity, solvent choice, and reaction time.

- Multi-step syntheses involving intermediates analogous to 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine have been optimized by controlling stoichiometry and reaction temperature to maximize selectivity.

- Oxidation steps or functional group transformations (e.g., sulfonylation) are sometimes employed in related compounds to enhance reactivity or facilitate purification.

- The use of mild bases such as potassium carbonate in polar aprotic solvents (DMF) is common to promote nucleophilic substitution without degrading sensitive groups.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous DMF, dichloromethane | Polar aprotic solvents favor acylation and carbamate formation |

| Temperature | 25–50°C | Elevated temperature accelerates acylation but must be controlled |

| Reaction Time | 3–24 hours | Longer times improve conversion but risk side reactions |

| Base | Potassium carbonate, triethylamine | Neutralizes HCl formed, promotes nucleophilicity |

| Purification | Column chromatography, recrystallization | Essential for removing unreacted starting materials and byproducts |

| Yield Range | 14%–99% (final step) | Dependent on reaction optimization and scale |

Chemical Reactions Analysis

Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other functional groups.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine followed by esterification with carbamic acid. The use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) is common to facilitate the formation of the ester bond.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding quinones using reagents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols or amines using lithium aluminum hydride.

- Substitution: Nucleophilic substitution can occur at methoxy groups.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions. Its unique structure allows for diverse chemical modifications that can lead to new compounds with potential applications.

Biology

Research indicates potential biological activities including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Ongoing research aims to explore its therapeutic potential:

- Analgesic Activity: A related compound was found to exhibit potent analgesic properties through mechanisms involving serotonin receptor antagonism .

- Neurological Applications: Certain derivatives have shown promise in modulating neurological pathways and may serve as leads for developing treatments for conditions like depression or anxiety .

Case Study 1: Analgesic Properties

A study synthesized a series of carbamic acid derivatives similar to the target compound. Among these, one derivative demonstrated significant analgesic effects comparable to morphine, suggesting potential for development into a new class of pain relief medications .

Case Study 2: Anticancer Activity

Research into structurally related compounds revealed their capability to induce apoptosis in cancer cells. Mechanistic studies indicated that these compounds could inhibit specific signaling pathways critical for cancer cell survival .

Mechanism of Action

The mechanism of action of Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

*Estimated based on molecular formula.

Functional Group Analysis

- Trimethoxybenzoyl Groups : Present in the target compound and absent in simpler carbamates (e.g., trimethacarb). These groups are associated with enhanced binding to aromatic pockets in enzymes, as seen in colchicine derivatives .

- Piperazine Core : Unlike aliphatic or pyridine-based analogs (e.g., and ), the piperazine moiety may confer improved solubility and conformational flexibility, aiding in drug-receptor interactions.

- Ester vs. Carbamate Linkages : The target compound’s ester group may increase metabolic stability compared to methylcarbamates like trimethacarb, which are more prone to hydrolysis .

Research Findings and Hypotheses

- Enzyme Inhibition Potential: The dual trimethoxybenzoyl groups mimic motifs in topoisomerase inhibitors (e.g., etoposide), suggesting possible anticancer activity.

- Metabolic Stability : The piperazine core and ester linkages may reduce hepatic clearance compared to aliphatic carbamates .

- Toxicity Concerns : Structural similarity to trimethacarb (a neurotoxic pesticide) warrants caution in therapeutic applications .

Biological Activity

Carbamic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (3,4,5-trimethoxyphenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester is notable for its potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 129229-95-4

- Molecular Formula: C30H41N3O10

- Molecular Weight: 585.67 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its analgesic and anxiolytic properties. The following sections summarize key findings from various research studies.

Analgesic Activity

Research has indicated that certain carbamic acid derivatives exhibit significant analgesic effects. A study synthesized several derivatives and evaluated their pharmacological properties:

- Key Findings:

Table 1: Analgesic Activity Comparison

| Compound | Analgesic Activity | Mechanism of Action |

|---|---|---|

| 44r | Potent | 5-HT(2A) antagonism |

| Morphine | Standard | Opioid receptor agonism |

Anxiolytic Activity

Another area of interest is the anxiolytic potential of carbamic acid derivatives. Research on related compounds suggests promising effects in reducing anxiety levels:

- Key Findings:

In Vivo Studies

In vivo assessments involving rodent models have provided insights into the safety and efficacy of this compound:

- Study Design:

- Wistar rats were administered varying doses to evaluate toxicity and biological effects.

- Results:

Table 2: Toxicity Profile

| Dose (mg/kg) | Observed Effects |

|---|---|

| >2000 | Low acute toxicity |

| 1000 | Testicular degeneration |

| 450 | Increased liver weight |

The mechanisms underlying the biological activities of carbamic acid derivatives are multifaceted:

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing the target compound with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Protection of piperazine intermediates (e.g., tert-butoxycarbonyl (Boc) groups) to prevent undesired side reactions .

- Coupling of 3,4,5-trimethoxybenzoyl groups using coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in structurally analogous compounds .

- Final deprotection and esterification under mild acidic conditions (e.g., TFA) to retain stereochemical integrity .

- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and validation by elemental analysis (e.g., C: 56.85–61.48%, H: 5.01–5.34% in related compounds) .

Q. How can researchers confirm the ester and carbamate linkages in the compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and carbamate N-H stretching (~3350 cm⁻¹) .

- ¹³C NMR : Look for carbamate carbonyl signals at ~155–160 ppm and ester carbonyls at ~165–170 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₃₀H₄₁N₃O₁₀: calc. 604.28, observed 604.31) .

Advanced Research Questions

Q. How can low yields during the coupling of 3,4,5-trimethoxybenzoyl groups be mitigated?

- Methodological Answer :

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to piperazine intermediate) to account for steric hindrance from trimethoxy groups .

- Use microwave-assisted synthesis to enhance reaction rates and reduce side products, as shown in analogous carbamate syntheses .

- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and employ scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

Q. What strategies resolve discrepancies in elemental analysis data for nitrogen content?

- Methodological Answer :

- Re-synthesis and recrystallization : Ensure no residual solvents (e.g., DMF or THF) skew nitrogen values .

- Alternative quantification : Use Kjeldahl nitrogen analysis or combustion-based CHNS-O analyzers for cross-validation .

- Epimer separation : If isomers co-elute (e.g., due to piperazine ring flexibility), employ chiral HPLC (Chiralpak IA column, hexane/IPA) to isolate enantiomers .

Q. How to address instability of the carbamate group under basic conditions?

- Methodological Answer :

- pH-controlled reaction media : Maintain pH 6–7 using buffer systems (e.g., phosphate buffer) during hydrolysis-sensitive steps .

- Protective additives : Introduce scavengers like molecular sieves to sequester nucleophiles (e.g., water or amines) .

- Low-temperature protocols : Conduct reactions at 0–5°C to minimize carbamate degradation .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for piperazine ring conformation?

- Methodological Answer :

- Dynamic NMR (DNMR) : Analyze coalescence temperatures to detect ring-flipping dynamics .

- NOESY experiments : Identify spatial proximity between piperazine protons and trimethoxyphenyl groups to confirm chair vs. boat conformations .

- Computational modeling : Use DFT (B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Microtubule polymerization assays : Test inhibition using porcine brain tubulin (IC₅₀ comparison with combretastatin A-4 analogs) .

- Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Solubility optimization : Prepare DMSO/PEG-400 stock solutions (20 mg/mL) for consistent bioactivity testing .

Structural Analogues & SAR Insights

Q. How does the 3,4,5-trimethoxy substitution pattern influence activity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with mono-/dimethoxy groups and assess cytotoxicity (e.g., EC₅₀ shifts from 0.5 μM to >10 μM) .

- Molecular docking : Map interactions with β-tubulin’s colchicine binding site using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.